![molecular formula C17H18N2O2 B2795298 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline CAS No. 1903171-24-3](/img/structure/B2795298.png)
8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline is a fascinating chemical compound with a unique structure that offers immense potential in scientific research. This compound is characterized by the presence of a cyclopropyl group, a quinolin-8-yloxy moiety, and a pyrrolidin-1-yl group, making it a captivating subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline typically involves multi-step organic synthesis. One common method includes the formation of the pyrrolidine ring followed by the introduction of the quinolin-8-yloxy group. The cyclopropyl group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their bioactive properties
Uniqueness
8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
cyclopropyl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(13-6-7-13)19-10-8-14(11-19)21-15-5-1-3-12-4-2-9-18-16(12)15/h1-5,9,13-14H,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFSFIMZRRAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)
![6-Cyclopropyl-2-{4-[(6-fluoroquinazolin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795218.png)
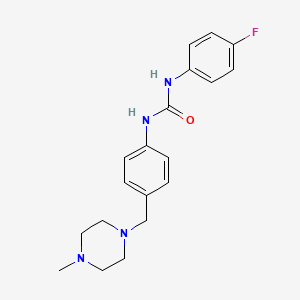
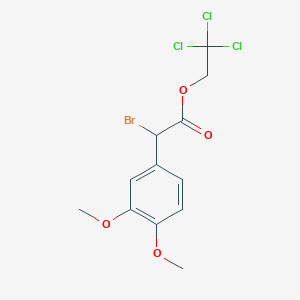
![2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2795224.png)
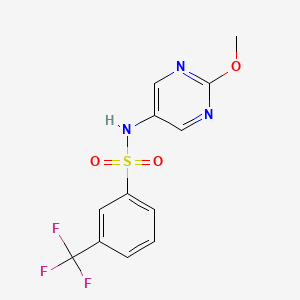

methanone](/img/structure/B2795230.png)
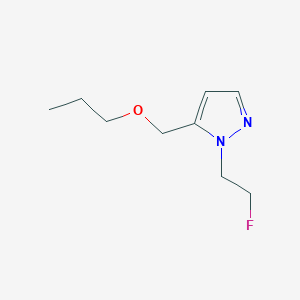
![6-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795232.png)
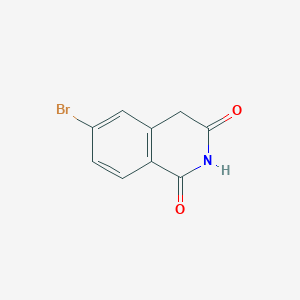

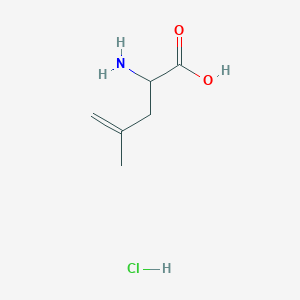
![N-Ethyl-N-[2-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2795236.png)
